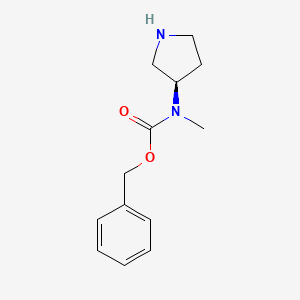

(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate

Übersicht

Beschreibung

“®-Benzyl methyl(pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is a colorless to yellow liquid or solid . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . For instance, a copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give pyrrolidines .Molecular Structure Analysis

The molecular structure of “®-Benzyl methyl(pyrrolidin-3-yl)carbamate” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions. For example, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical and Chemical Properties Analysis

“®-Benzyl methyl(pyrrolidin-3-yl)carbamate” has a molecular weight of 200.28 g/mol . It is a colorless to yellow liquid or solid . The compound’s IUPAC name is "tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate" .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

1. Pharmacokinetics and Disposition in Humans : RWJ-333369 (1,2-ethanediol, [1-2-chlorophenyl]-, 2-carbamate, [S]-) is a neuromodulator that underwent extensive metabolic studies to characterize its pharmacokinetic profile. The study aimed at understanding the disposition of RWJ-333369 in humans, highlighting the process of absorption, metabolism, and excretion of this compound. It was found that the drug is almost completely absorbed, undergoes extensive metabolism, and the unchanged drug is the only significant circulating species (Mannens et al., 2007).

Pharmacological Depletion Studies

2. Serum Amyloid P Component Depletion : CPHPC, a bis(D-proline) drug, was developed to specifically target Serum Amyloid P component (SAP) in systemic amyloidosis patients. This study represents a proof of principle that CPHPC can produce sustained, significant depletion of circulating SAP, without significant adverse effects. This provides a basis for the therapeutic potential of SAP targeting drugs in amyloidosis (Gillmore et al., 2010).

Studies on Receptor Binding and Effects

3. Alteration of the Striatal Dopaminergic System : In a study exploring the striatal dopaminergic system in human narcolepsy, it was found that D2-receptor binding was elevated in patients with narcolepsy, correlating with the frequency of cataplectic and sleep attacks. This highlights the significant role of the dopaminergic system in narcolepsy/cataplexy, indicating potential therapeutic targets (Eisensehr et al., 2003).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Zukünftige Richtungen

The future directions for “®-Benzyl methyl(pyrrolidin-3-yl)carbamate” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a versatile scaffold for designing new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of the pharmacophore space due to sp3-hybridization .

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

The stereochemistry of the pyrrolidine ring, particularly the configuration of the carbon bearing substituents, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that the compound’s stability and bioavailability may be influenced by storage conditions.

Result of Action

The compound’s pyrrolidine ring and its stereochemistry can lead to different biological profiles of drug candidates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Benzyl methyl(pyrrolidin-3-yl)carbamate. For instance, the compound’s stability and bioavailability may be influenced by storage conditions

Eigenschaften

IUPAC Name |

benzyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJVXPOVNQBUKI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Tert-butyl-4-[1-[5-tert-butyl-4-di(tridecoxy)phosphanyloxy-2-methylphenyl]butyl]-5-methylphenyl] ditridecyl phosphite](/img/structure/B1612341.png)

![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)

![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)